molecular formula C6H3BrFNO3 B1268982 4-Bromo-2-fluoro-6-nitrophenol CAS No. 320-76-3

4-Bromo-2-fluoro-6-nitrophenol

Cat. No.: B1268982
CAS No.: 320-76-3
M. Wt: 235.99 g/mol
InChI Key: ACQVEWFMUBXEMR-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-nitrophenol is an organic compound with the molecular formula C6H3BrFNO3 It is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-nitrophenol typically involves the nitration of 2-bromo-4-fluorophenol. One common method includes dissolving 2-bromo-4-fluorophenol in chloroform and adding a mixture of sulfuric acid and nitric acid dropwise at room temperature. The mixture is then heated to 40-80°C and allowed to react for a specific period. After the reaction, the organic phase is washed with water, and the solvent is evaporated to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-nitrophenol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Substituted phenols with different nucleophiles.

    Reduction: 4-Bromo-2-fluoro-6-aminophenol.

    Oxidation: Quinone derivatives.

Scientific Research Applications

4-Bromo-2-fluoro-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-6-aminophenol: Similar structure but with an amino group instead of a nitro group.

    2-Bromo-4-fluoro-6-nitrophenol: Positional isomer with different substitution pattern.

    4-Bromo-2-fluoro-6-nitroaniline: Contains an aniline group instead of a phenol group.

Uniqueness

4-Bromo-2-fluoro-6-nitrophenol is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the phenol ring

Properties

IUPAC Name

4-bromo-2-fluoro-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQVEWFMUBXEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274152
Record name 4-Bromo-2-fluoro-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-76-3
Record name 4-Bromo-2-fluoro-6-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluoro-6-nitrophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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